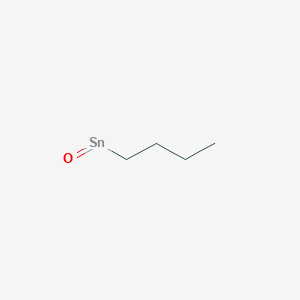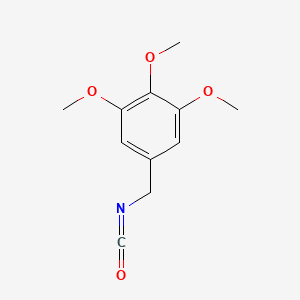
Monobutyltin oxide
Übersicht
Beschreibung
Monobutyltin oxide is a chemical compound that is related to various organotin compounds and has been studied in different contexts, including its synthesis, structure, and reactivity. While the provided papers do not directly discuss monobutyltin oxide, they do provide insights into related compounds such as dibutyltin oxide and its complexes, as well as the degradation of bis(tributyltin) oxide by microorganisms .
Synthesis Analysis
The synthesis of organotin compounds is a topic of interest in several studies. For instance, the synthesis of dibutyltin oxide complexes with 5-fluorouracil derivatives has been reported, where the reaction of dibutyltin (IV) oxide with fluorouracil compounds led to the formation of complexes with potential antitumor activity . Additionally, the synthesis of monobutyltin(IV) dialkyl and alkylene dithiophosphates has been achieved by reacting monobutyltin oxide with dialkyl and alkylene dithiophosphoric acids .
Molecular Structure Analysis
The molecular structure of organotin compounds has been elucidated using various techniques. X-ray crystallography has confirmed the structures of several dibutyltin complexes, revealing geometries such as oxo-bridging dimer structures and six-coordinate skew-trapezoidal bipyramidal geometries . The crystal structure of a dibutyltin ferrocenecarboxylate oxide complex has also been determined, showing a planar tortuous ladder geometry .
Chemical Reactions Analysis
Chemical reactions involving organotin compounds include the conversion of bis(tributyltin) oxide into monobutyltin and dibutyltin derivatives by microorganisms such as Pseudomonas aeruginosa and Alcaligenes faecalis . The reactivity of dibutyltin (IV) oxide with polyorganosiloxanes in the presence of aliphatic alcohols has been shown to lead to the formation of functional heterosiloxanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds are influenced by their molecular structure and the nature of their ligands. The thermal decomposition mechanisms of organotin compounds have been studied using techniques such as TG and DSC, providing insights into their stability and decomposition products . Spectroscopic methods, including IR, NMR, and Mossbauer spectroscopy, have been employed to characterize the compounds and suggest plausible structures .
Wissenschaftliche Forschungsanwendungen
1. Catalyst in Chemical Industry
- Application Summary: MBTO is primarily used for the production of polyester resins and alkyd resins, in the catalysis of esterification reactions, transesterification reactions, and polycondensation reactions up to 240 °C .
- Methods of Application: The catalyst is integrated into the final product with no impact on quality. Processes with MBTO do not require subsequent neutralization or filtering the catalyst out . MBTO significantly shortens esterification times – 20% to 25% less reaction time when compared to tin-free catalysts – enabling reaction at lower temperatures, saving energy and increasing the efficiency of both process and plants .
- Results or Outcomes: The final product is of higher quality in comparison with lithium-based catalysts – offering improved color properties and less haze formation .
2. Raw Material for Production of Unsaturated Polyester Resins
- Application Summary: Its catalytic properties make MBTO an important raw material for the production of unsaturated polyester resins in a variety of applications, such as powder coatings and coil coatings for coating steel and aluminum sheets; for coatings in plastic mold making; and for foils .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that MBTO is used as a raw material in the production process .
- Results or Outcomes: The use of MBTO in these applications results in high-quality products with improved properties .
Safety And Hazards
Zukünftige Richtungen
The future of the global monobutyltin oxide market looks promising with opportunities in the plastic, textile, electronic, construction, automotive, and chemical markets . The global monobutyltin oxide market is expected to reach an estimated $0.2 billion by 2030 with a CAGR of 4.7% from 2024 to 2030 .
Eigenschaften
InChI |
InChI=1S/C4H9.O.Sn/c1-3-4-2;;/h1,3-4H2,2H3;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFSYZFXJYAPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyltin oxide | |
CAS RN |
51590-67-1 | |
| Record name | Stannane, butyloxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051590671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, butyloxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyloxostannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)





![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)


